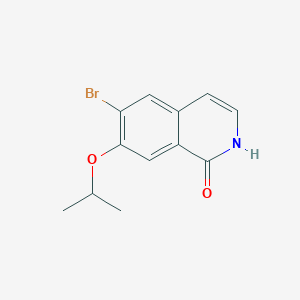![molecular formula C15H27NO5S B13899827 1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((tert-butoxycarbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic Conditions: Trifluoroacetic acid is often used for Boc deprotection.
Major Products
The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an amine derivative of the bicyclo[2.2.2]octane core.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate is used as an intermediate for the preparation of more complex molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its unique structure can be exploited to create molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have a similar complexity and are used in the production of dyes and herbicides.
2-{[TRICYCLO[8.2.2.2(4,7)]HEXADECA-1(12),4,6,10,13,15-HEXAEN-2-YLOXY]CARBONYL}BENZOIC ACID COMPOUND WITH 2,3-DIMETHOXYSTRYCHNIDIN-10-ONE: This compound has a similarly complex structure and is used in early discovery research.
Uniqueness
What sets (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate apart is its bicyclic core and the presence of both a Boc protecting group and a methanesulfonate ester. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C15H27NO5S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate |
InChI |
InChI=1S/C15H27NO5S/c1-13(2,3)21-12(17)16-15-8-5-14(6-9-15,7-10-15)11-20-22(4,18)19/h5-11H2,1-4H3,(H,16,17) |
Clé InChI |
HTDIUMARTDAYMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)





![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)

![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
